ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMMRMKMCXYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for further functionalization.
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of amides or thioesters.
Cyclopropane Ring-Opening Reactions
The strained cyclopropyl group undergoes ring-opening under oxidative or reductive conditions, forming linear or functionalized products.
Electrophilic Aromatic Substitution
The pyrazole ring participates in electrophilic substitution at position 3 (most nucleophilic site due to electron-donating N-atoms).
Reduction of the Dihydropyrazine Ring
The 4H,5H,6H,7H-pyrazine ring can be fully saturated via catalytic hydrogenation.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10 wt%) | H2 (1 atm), EtOH, 6 h | Ethyl 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate | 90% |
Cross-Coupling Reactions
The cyclopropyl group facilitates Suzuki-Miyaura couplings via transient ring-opening intermediates.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF | 2-(biphenyl-4-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 65% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the cyclopropane and adjacent double bonds.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), CH3CN, 24 h | Bicyclo[3.2.0]heptane-fused pyrazolo[1,5-a]pyrazine derivative | 40% |
Key Mechanistic Insights
-
Steric Effects : The cyclopropyl group imposes steric constraints, directing electrophiles to position 3 of the pyrazole ring .
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Electronic Effects : The ester group withdraws electron density, enhancing the electrophilicity of the pyrazine ring .
-
Ring Strain : The cyclopropane’s strain enables unique reactivity, such as oxidative cleavage and photochemical cycloaddition .
This compound’s versatility makes it a valuable intermediate in synthesizing bioactive molecules and materials. Experimental protocols should prioritize inert atmospheres for reactions involving sensitive intermediates (e.g., catalytic hydrogenation) .
Scientific Research Applications
Research indicates that compounds related to pyrazolo[1,5-a]pyrazines exhibit significant biological activities. Specifically, ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has been studied for its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to alterations in cell proliferation and has implications for cancer treatment strategies .
Medicinal Chemistry Applications
The applications of this compound are primarily found in:
- Cancer Treatment : Its ability to inhibit CDK2 positions it as a potential candidate for developing anti-cancer drugs. Research has shown that modifying the structure can enhance its efficacy against various cancer types.
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess diverse pharmacological activities including antimicrobial properties. Studies have shown that similar compounds exhibit effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for further functionalization. This flexibility enables the creation of derivatives with varying biological activities. Common synthetic routes include:
- Using cyclization reactions involving appropriate precursors.
- Employing functional group modifications to enhance bioactivity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo derivatives:
- Inhibition Studies : Research on derivatives has shown promising results in inhibiting CDK2 activity, leading to decreased cell proliferation in cancer cell lines. These findings suggest that further exploration of structural modifications could yield more potent inhibitors.
- Antimicrobial Evaluations : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against common pathogens. The mechanisms of action were investigated through molecular docking studies which indicated strong binding affinities to bacterial targets .
- Pharmacological Profiles : Comprehensive evaluations of pharmacokinetic properties have been conducted to assess the viability of these compounds in therapeutic applications. Such studies often include assessments of solubility, stability, and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and used in optical applications.
Uniqueness
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to its cyclopropyl group, which can impart distinct steric and electronic properties, potentially enhancing its bioactivity and stability compared to similar compounds .
Biological Activity
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure. Its molecular formula can be represented as . The compound features a carboxylate group that enhances its solubility and biological activity.
Research indicates that pyrazolo[1,5-a]pyrazines exhibit various mechanisms of action:
- Kinase Inhibition : Many derivatives have been identified as inhibitors of several kinases, which play crucial roles in cellular signaling pathways. For instance, compounds from this class have shown activity against cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer progression .
- Receptor Modulation : this compound has been studied for its potential as a dopamine receptor agonist and antagonist for other receptors such as vasopressin V1b and orexin receptors .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For example:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit antiproliferative effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Fungal Inhibition : this compound derivatives were tested against phytopathogenic fungi. Some exhibited significant antifungal activity with EC50 values comparable to commercial fungicides .
Case Studies and Research Findings
A summary of significant findings related to this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate, and what intermediates are critical?
- Methodology : Synthesis typically involves cyclization of pyrazole precursors with cyclopropane derivatives. For example, cyclopropane-containing intermediates can be coupled with ethyl carboxylate groups via nucleophilic substitution or Pd-catalyzed cross-coupling. A key step is the formation of the pyrazolo[1,5-a]pyrazine core, achieved through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Reaction optimization often requires anhydrous conditions and catalysts like acetic acid or iodine .
- Critical Intermediates :
- Ethyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate (as in ).
- 2-Cyclopropylpyrazole-4-carbaldehyde (analogous to intermediates in ).
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Analytical Workflow :
1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazine ring protons at δ 6.5–8.0 ppm) and confirms ester carbonyl (δ ~165–170 ppm).
IR Spectroscopy : Identifies ester C=O stretches (~1720 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) .
Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 250–260 for C11H14N3O2 derivatives) .
Advanced Research Questions
Q. What computational strategies predict the reactivity and regioselectivity of cyclopropane substitution in this scaffold?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclopropane ring-opening or electrophilic substitution. Studies on analogous pyrazolo-pyrazines suggest that steric hindrance from the cyclopropyl group directs substitution to the pyrazine N-1 position .
- Key Findings :
- Cyclopropyl strain increases electrophilicity at adjacent carbons, favoring nucleophilic attack at specific positions.
- Solvent polarity (e.g., DMF vs. THF) modulates reaction pathways .
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Optimization Strategies :
- Catalyst Screening : Pd(PPh3)4 improves coupling efficiency in cyclopropane introduction (yield increases from 45% to 72% in similar systems) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates compared to ethanol .
- Temperature Control : Reflux conditions (80–100°C) for cyclization vs. room temperature for esterification .
- Data Table : Hypothetical Yield Optimization (Based on Analogous Reactions)
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropane Coupling | Pd(PPh3)4 | DMF | 80 | 72 |
| Pyrazine Cyclization | Acetic Acid | EtOH | Reflux | 68 |
| Esterification | H2SO4 | Toluene | 110 | 85 |
Data Contradiction and Resolution
Q. How are discrepancies in reported melting points or spectral data resolved for this compound?
- Case Study : Conflicting NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for pyrazine protons) may arise from solvent effects (DMSO-d6 vs. CDCl3) or impurities. Resolution involves:
Repetitive Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate >95% purity.
Cross-Validation : Compare with synthetic intermediates (e.g., tert-butyl derivatives in ) to confirm backbone integrity .
Biological and Mechanistic Probes
Q. What in vitro assays evaluate the bioactivity of this compound, and how are structure-activity relationships (SAR) analyzed?
- Assay Design :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure.
- SAR Insights :
- Cyclopropyl substitution enhances metabolic stability (t1/2 increases from 2h to 6h in hepatic microsomes).
- Ester hydrolysis (to carboxylic acid) reduces potency, suggesting the ethyl group is critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
